molecular formula C16H13N5O4 B6587496 Benzoic acid, 4-[[[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]carbonyl]amino]-, ethyl ester CAS No. 1219914-68-7

Benzoic acid, 4-[[[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]carbonyl]amino]-, ethyl ester

Cat. No.: B6587496
CAS No.: 1219914-68-7
M. Wt: 339.31 g/mol
InChI Key: MUEMPEXHTNGKMD-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]carbonyl]amino]-, ethyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a pyrazine ring, an oxadiazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]carbonyl]amino]-, ethyl ester typically involves multiple steps. One common method includes the coupling of 2-cyanopyrazine with benzoic acid derivatives, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves esterification to introduce the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]carbonyl]amino]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzoic acid, 4-[[[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]carbonyl]amino]-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxadiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[[[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]carbonyl]amino]-, ethyl ester stands out due to the presence of both pyrazine and oxadiazole rings, which confer unique chemical and biological properties. These structural features make it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 4-[(3-pyrazin-2-yl-1,2,4-oxadiazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-2-24-16(23)10-3-5-11(6-4-10)19-14(22)15-20-13(21-25-15)12-9-17-7-8-18-12/h3-9H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEMPEXHTNGKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151606
Record name Ethyl 4-[[[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]carbonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219914-68-7
Record name Ethyl 4-[[[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]carbonyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219914-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[[[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]carbonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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